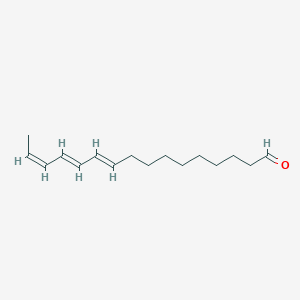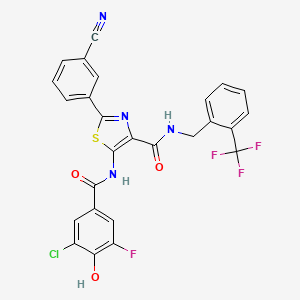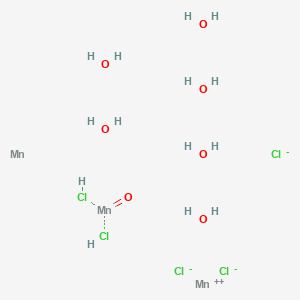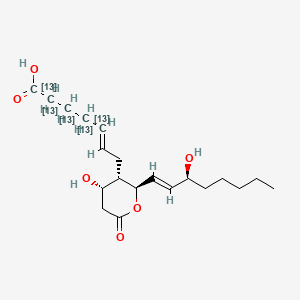
Aristoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aristoquinoline is an alkaloid compound isolated from the leaves of the Maqui tree (Aristotelia chilensis). It is known for its pharmacological properties, particularly as a nicotinic acetylcholine receptor antagonist . This compound has garnered interest due to its potential therapeutic applications in treating addiction and depression .
准备方法
Synthetic Routes and Reaction Conditions
The enantioselective total synthesis of aristoquinoline has been achieved through a seven-step process with an overall yield of 26% . Key steps in the synthetic route include an intramolecular nitrilium ion cyclization to form the characteristic azabicyclo[3.3.1]nonane ring system and a diastereoselective reduction of the resulting imine mixture . Another method involves a Bischler-Napieralski type cyclization of the activated amide, followed by reduction .
Industrial Production Methods
The use of eco-friendly and safe reusable catalysts, as well as solvent-free reaction conditions, could be explored for industrial applications .
化学反应分析
Types of Reactions
Aristoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The reduction process typically involves the addition of hydrogen or the removal of oxygen, using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of this compound.
科学研究应用
Aristoquinoline has a wide range of scientific research applications:
作用机制
Aristoquinoline exerts its effects primarily by acting as a nicotinic acetylcholine receptor antagonist . This means it binds to these receptors and inhibits their activity, which can modulate neurotransmission and potentially alleviate symptoms of addiction and depression . The molecular targets involved include the α3β4 subtype of nicotinic acetylcholine receptors .
相似化合物的比较
Similar Compounds
Aristoteline: Another alkaloid from Aristotelia chilensis with similar pharmacological properties.
Hobartine: A compound that also acts on nicotinic acetylcholine receptors.
Makomakinol: A newly isolated alkaloid from the same plant.
Uniqueness of Aristoquinoline
This compound stands out due to its specific activity at the α3β4 subtype of nicotinic acetylcholine receptors, making it a promising candidate for therapeutic applications in treating addiction and depression . Its unique azabicyclo[3.3.1]nonane ring system also distinguishes it from other similar compounds .
属性
分子式 |
C20H24N2 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC 名称 |
4-(4,4,8-trimethyl-3-azabicyclo[3.3.1]non-7-en-2-yl)quinoline |
InChI |
InChI=1S/C20H24N2/c1-13-8-9-14-12-17(13)19(22-20(14,2)3)16-10-11-21-18-7-5-4-6-15(16)18/h4-8,10-11,14,17,19,22H,9,12H2,1-3H3 |
InChI 键 |
HQDLJJQZMYAAPU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC2CC1C(NC2(C)C)C3=CC=NC4=CC=CC=C34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


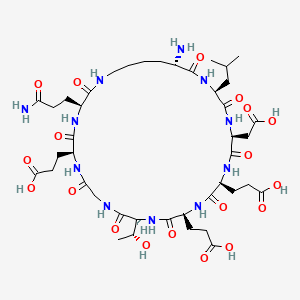

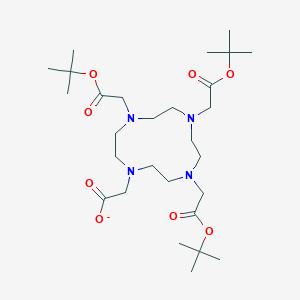

![tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B15135229.png)
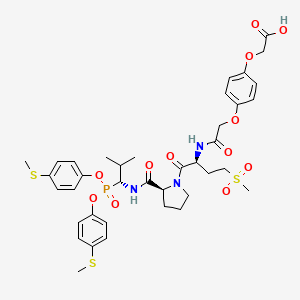
![2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate](/img/structure/B15135241.png)

